molecular formula C15H15ClFNO2S B6612587 3-Chloro-6-fluoro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide CAS No. 1090385-95-7

3-Chloro-6-fluoro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B6612587
CAS No.: 1090385-95-7
M. Wt: 327.8 g/mol
InChI Key: RFYJPTANTJXEBV-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chloro, fluoro, and hydroxycyclohexyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving suitable precursors such as 2-bromo-3-chlorobenzaldehyde and thiourea.

    Introduction of the fluoro group: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Hydroxycyclohexyl group addition: This step involves the reaction of the intermediate with 4-hydroxycyclohexylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen substitution reactions can be performed using nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of methoxy or tert-butyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, leading to altered cellular responses.

    Pathways: Interference with signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-fluoro-N-(4-hydroxyphenyl)benzo[b]thiophene-2-carboxamide
  • 3-Chloro-6-fluoro-N-(4-hydroxybenzyl)benzo[b]thiophene-2-carboxamide
  • 3-Chloro-6-fluoro-N-(4-hydroxybutyl)benzo[b]thiophene-2-carboxamide

Uniqueness

3-Chloro-6-fluoro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide is unique due to the presence of the hydroxycyclohexyl group, which may confer distinct steric and electronic properties. This can result in different biological activities and interactions compared to its analogs.

Properties

IUPAC Name

3-chloro-6-fluoro-N-(4-hydroxycyclohexyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2S/c16-13-11-6-1-8(17)7-12(11)21-14(13)15(20)18-9-2-4-10(19)5-3-9/h1,6-7,9-10,19H,2-5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYJPTANTJXEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148598
Record name 3-Chloro-6-fluoro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1090385-95-7
Record name 3-Chloro-6-fluoro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1090385-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-fluoro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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